SF1126 is a peptidic prodrug [, , ] designed to overcome the limitations of LY294002, a widely studied but poorly soluble dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor [, , ]. SF1126 exhibits improved solubility and site selectivity due to its conjugation to an Arg-Gly-Asp (RGD) peptide via a cleavable linker []. This RGD peptide targets RGD-recognizing integrin receptors, which are often overexpressed on tumor vasculature and tumor cells [, ]. Upon reaching the tumor microenvironment, SF1126 is cleaved to release the active moiety, LY294002 [, ].
SF1126 is derived from the conjugation of LY294002 with a peptide-based targeting group that enhances its solubility and specificity for tumor tissues. It belongs to the class of drugs known as pan-PI3K inhibitors and also inhibits mammalian target of rapamycin, making it a dual-action therapeutic agent . The molecular formula of SF1126 is , with a molecular weight of 852.84 g/mol .
The synthesis of SF1126 involves the conjugation of LY294002 with an RGDS peptide, which is known to bind to integrins on the surface of tumor cells. This process enhances the drug's ability to penetrate tumor vasculature and improve its pharmacokinetic profile. The synthesis typically includes:
The molecular structure of SF1126 can be described as a complex arrangement featuring both the LY294002 backbone and the RGDS peptide. The presence of multiple functional groups allows it to interact effectively with biological targets, particularly in cancer cells.
The structural integrity is crucial for maintaining its inhibitory activity against PI3K pathways, which are often dysregulated in cancer .
SF1126 undergoes several biochemical reactions upon administration:
The mechanism through which SF1126 operates involves:
SF1126 exhibits several notable physical and chemical properties:
These properties contribute significantly to its potential effectiveness as an anticancer agent .
SF1126 has been primarily investigated for its applications in oncology:
SF1126 (C₃₉H₄₈N₈O₁₄; MW 852.85 g/mol) is a synthetically engineered prodrug that incorporates the potent but pharmacologically challenged PI3K inhibitor LY294002 within a peptide conjugate framework. The core structure preserves LY294002's morpholinochromone scaffold, essential for competitive ATP-binding site inhibition of PI3K isoforms. This active moiety is covalently linked via a hydrolyzable ester bond to an RGDS (Arg-Gly-Asp-Ser) tetrapeptide motif, enabling targeted release within the tumor microenvironment [1] [5]. The prodrug strategy effectively circumvents LY294002's inherent pharmaceutical limitations—particularly water insolubility (<0.1 mg/mL) and rapid hepatic metabolism—by introducing ionizable carboxylate and ammonium groups that enhance aqueous solubility to therapeutic administration levels (>50 mg/mL) [5] [8].
Table 1: Physicochemical Properties of SF1126
Property | Value | Significance |
---|---|---|
Molecular Weight | 852.85 g/mol | Impacts membrane permeability and biodistribution |
Hydrogen Bond Donors | 9 | Influences solubility and target binding affinity |
Hydrogen Bond Acceptors | 20 | Enhances water solubility and molecular interactions |
Rotatable Bonds | 28 | Affects conformational flexibility and binding kinetics |
Topological Polar Surface Area | 346.68 Ų | Predicts poor blood-brain barrier penetration |
XLogP | -2.95 | Indicates high hydrophilicity and reduced passive diffusion |
Lipinski's Rule Violations | 4 | Highlights need for prodrug design to overcome pharmacokinetic limitations |
The activation mechanism of SF1126 leverages tumor biology for site-specific drug release. The RGDS peptide motif functions as a ligand for αvβ3/αvβ5 integrins overexpressed on tumor endothelial cells and certain cancer cells. Upon intravenous administration, systemic circulation distributes SF1126 throughout the body, but selective concentration occurs in tumors through RGDS-integrin binding (Kd ≈ nM range). This binding facilitates receptor-mediated endocytosis, followed by lysosomal esterase-catalyzed hydrolysis that liberates the active LY294002 moiety [4] [6].
The liberated inhibitor then blocks all class I PI3K isoforms (p110α, β, γ, δ) with IC₅₀ values ranging from 0.72 μM (p110α) to 1.6 μM (p110γ), and additionally inhibits mTOR complexes 1/2 due to structural homology within the kinase domain [6] [7]. This dual inhibition disrupts the PI3K/AKT/mTOR signaling axis at multiple nodes, preventing compensatory pathway activation—a limitation of isoform-specific inhibitors. The targeting mechanism significantly enhances tumor drug concentration (3–5 fold versus untargeted analogs) while reducing systemic exposure, as demonstrated by comparative studies with the control compound SF1326 containing a non-binding RADS peptide [4] [7].
The strategic incorporation of ionizable groups (carboxylates and ammonium) transforms the physicochemical profile from the parent LY294002 compound. SF1126's negative XLogP (-2.95) and high topological polar surface area (346.68 Ų) reflect enhanced hydrophilicity, enabling formulation in aqueous vehicles for intravenous administration. These modifications directly address the insolubility and rapid clearance (t₁/₂ < 10 min) that precluded LY294002's clinical development [5] [7].
Pharmacokinetic studies in human trials demonstrated dose-proportional exposure (Cₘₐₓ and AUC₀₋ₜ) across 90–1110 mg/m² dosing, with a plasma half-life >1 hour—significantly extended over the parent compound. The RGDS-directed tumor targeting achieves sustained intratumoral concentrations of active LY294002, as confirmed by tumor:plasma ratios >5:1 in xenograft models. This pharmacokinetic optimization enables twice-weekly dosing regimens that maintain pathway suppression while avoiding the peak-trough fluctuations associated with untargeted inhibitors [2] [4].
The development of SF1126 emerged from two decades of research establishing PI3K as a master regulator of oncogenic processes. LY294002, discovered in 1994, became a quintessential research tool with over 6,000 publications elucidating PI3K roles in proliferation, survival, and angiogenesis. Despite potent biochemical activity (PI3K IC₅₀ = 1.4 μM), its pharmaceutical limitations—near-zero solubility, rapid metabolism, and dose-limiting liver toxicity—precluded clinical translation [4] [7].
SF1126 was engineered to overcome these barriers through three key innovations: (1) RGDS-mediated tumor targeting to enhance therapeutic index; (2) esterase-cleavable linkers for controlled activation; and (3) introduction of solubilizing groups without compromising target affinity. Preclinical studies demonstrated superior in vivo activity over LY294002, with 94% tumor growth inhibition in MM.1R myeloma xenografts versus 40% for equimolar LY294002. This was accompanied by reduced angiogenesis (CD31⁺ microvessel density decreased >50%) and enhanced apoptosis (cleaved caspase-3⁺ cells increased 8-fold) [4] [8].
Table 2: Clinical Development Milestones
Phase | Dosing | Patient Population | Key Findings |
---|---|---|---|
Phase I | 90–1110 mg/m² (IV, days 1/4 weekly) | 44 patients with advanced solid/B-cell malignancies | Dose-proportional PK; MTD not reached; 58% stable disease rate; p-AKT reduction in CLL cells [2] |
Preclinical | 20–100 mg/kg (IP) | Multiple myeloma xenografts | 94% tumor growth inhibition; synergistic activity with bortezomib [4] |
The PI3K pathway is among the most frequently altered oncogenic networks in human cancers, with mutations occurring in 30–50% of solid tumors. SF1126's pan-isoform inhibition strategy provides particular therapeutic relevance for malignancies with:
Table 3: PI3K Pathway Alterations in Major Cancer Types
Molecular Alteration | Cancer Type Prevalence | Functional Consequence |
---|---|---|
PIK3CA mutations | 17.5% HNSCC, 36.4% breast | Constitutive p110α membrane localization |
PTEN loss/mutation | 30-80% prostate, 40% glioblastoma | PIP₃ accumulation and AKT hyperactivation |
AKT amplification | 6% gastric, 2-8% breast | Bypasses upstream regulation |
PIK3R1 mutations | >10% endometrial, 2% HNSCC | Disrupted p85-p110 inhibition |
SF1126 demonstrates broad activity across these molecular contexts. In multiple myeloma models, it overcomes microenvironment-mediated resistance by blocking IGF-1-induced AKT activation (IC₅₀ = 8.75 μM in MM.1R cells) and synergizes with proteasome inhibitors (26% enhanced cell death with bortezomib combination) [4] [8]. For solid tumors, its anti-angiogenic effects—mediated through VEGFR2 and integrin suppression—complement direct tumor cell cytotoxicity [6] [7]. In B-cell malignancies, SF1126 monotherapy achieved stable disease in rituximab-refractory chronic lymphocytic leukemia (CLL) with concomitant reductions in p-AKT and increased apoptosis in primary tumor cells [2] [4].
The compound's ability to simultaneously inhibit PI3K and mTOR proves particularly valuable in tumors with feedback loop activation, such as PTEN-null models where mTORC1 inhibition relieves S6K-mediated suppression of IRS-1 and PI3K. Ongoing research explores SF1126's dual PI3K/BRD4 inhibition in hematologic malignancies, where concurrent targeting of transcriptional and signaling networks may overcome adaptive resistance [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7